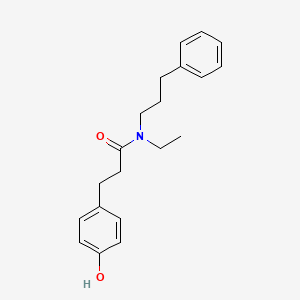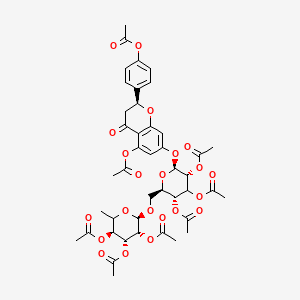
Gossypol-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gossypol-d2 is a deuterated derivative of gossypol, a naturally occurring polyphenolic compound found in the seeds, roots, and stems of cotton plants (genus Gossypium). Gossypol has been extensively studied for its biological activities, including antifertility, anticancer, antiviral, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gossypol-d2 involves the incorporation of deuterium atoms into the gossypol molecule. One practical strategy for synthesizing deuterated gossypol derivatives involves the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups . The key steps include:
Deacetylation: This step involves the removal of acetyl groups under specific conditions to yield intermediate compounds.
Reductive Removal of Hydroxyl Groups: This step involves the reduction of hydroxyl groups to incorporate deuterium atoms.
The total yield of this synthesis method is over 40%, which is significantly higher than other reported methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve the use of specialized equipment for deuterium incorporation and purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Gossypol-d2 undergoes various chemical reactions, including:
Oxidation: Gossypol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the aldehyde groups in gossypol.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various gossypol derivatives, such as gossypol ethers, gossypol quinones, and gossypol acetates .
科学研究应用
Gossypol-d2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polyphenolic structures.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential as an anticancer agent, male contraceptive, and antiviral compound
Industry: Utilized in the development of new pharmaceuticals and as a natural pesticide.
作用机制
Gossypol-d2 exerts its effects through several molecular mechanisms:
Anticancer Activity: Inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase, preventing viral replication.
Antifertility Effect: Disrupts spermatogenesis by inhibiting key enzymes involved in sperm production.
相似化合物的比较
Similar Compounds
Gossypol: The non-deuterated form of Gossypol-d2, with similar biological activities.
Apogossypol: A derivative of gossypol with modified hydroxyl groups.
Gossypol Acetate: An acetylated form of gossypol with enhanced stability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium incorporation on biological activity and for developing new therapeutic agents .
属性
分子式 |
C30H30O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
5-deuterio-7-(4-deuterio-8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7D,8D |
InChI 键 |
QBKSWRVVCFFDOT-QTQOOCSTSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C4=C(C(=C3C)[2H])C(=C(C(=C4C=O)O)O)C(C)C)O)C |
规范 SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
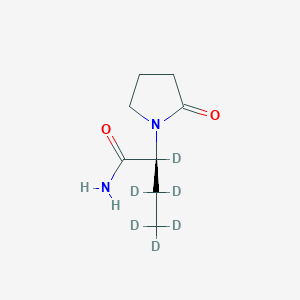

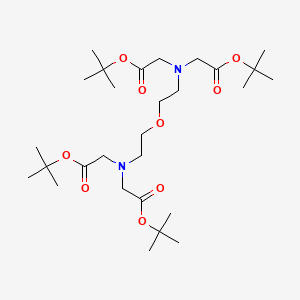
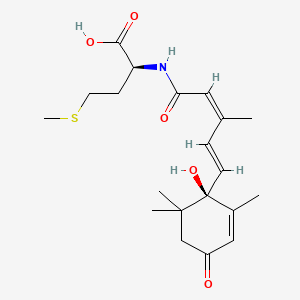
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
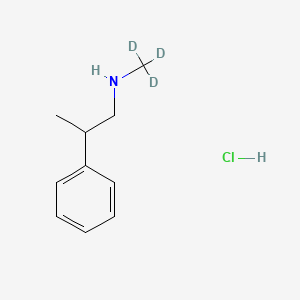
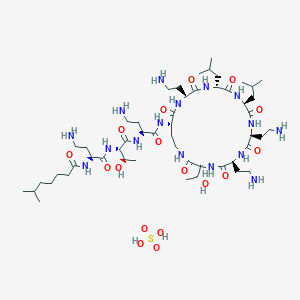
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
